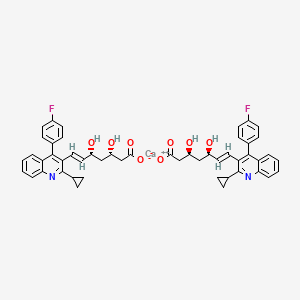

(3S,5R)-Pitavastatin calcium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

calcium;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYHLPFVJEAOC-DHYXZBNNSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46CaF2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (3S,5R)-Pitavastatin Calcium in Atherosclerosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular morbidity and mortality. (3S,5R)-Pitavastatin calcium, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has demonstrated significant efficacy in the management of hypercholesterolemia and the prevention of atherosclerotic events. Beyond its primary lipid-lowering effects, pitavastatin (B1663618) exhibits a range of pleiotropic actions that contribute to its anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the core mechanisms of action of pitavastatin in atherosclerosis, focusing on its impact on endothelial function, macrophage foam cell formation, vascular smooth muscle cell proliferation, and inflammation. Detailed experimental protocols, quantitative data from key studies, and visualizations of critical signaling pathways are presented to offer a thorough understanding for researchers and drug development professionals.

Introduction: The Multifaceted Role of Pitavastatin in Atherosclerosis

Atherosclerosis is a complex pathology involving lipid deposition, endothelial dysfunction, inflammation, and cellular proliferation within the arterial wall.[1] Statins, including pitavastatin, are cornerstone therapies for atherosclerosis due to their robust cholesterol-lowering capabilities.[2] However, the clinical benefits of pitavastatin extend beyond its impact on low-density lipoprotein cholesterol (LDL-C), encompassing a variety of "pleiotropic" effects that directly target the cellular and molecular processes of atherosclerosis.[2][3] These effects include improving endothelial function, reducing vascular inflammation, and inhibiting the proliferation of vascular smooth muscle cells.[4] This guide delves into the intricate mechanisms by which pitavastatin exerts these protective effects.

Core Mechanism of Action: Inhibition of HMG-CoA Reductase

The primary mechanism of action of all statins, including pitavastatin, is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this rate-limiting step, pitavastatin reduces intracellular cholesterol levels, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.

Pleiotropic Effects of Pitavastatin in Atherosclerosis

Improvement of Endothelial Function

Endothelial dysfunction is an early event in atherogenesis, characterized by reduced nitric oxide (NO) bioavailability. Pitavastatin has been shown to improve endothelial function through multiple mechanisms.

3.1.1. Upregulation and Activation of Endothelial Nitric Oxide Synthase (eNOS)

Pitavastatin enhances the expression and activity of eNOS, the enzyme responsible for producing NO in endothelial cells.[5][6] This leads to vasodilation, and anti-inflammatory and anti-thrombotic effects. The activation of eNOS by pitavastatin is mediated, in part, by the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6] Pitavastatin treatment induces the phosphorylation of Akt, which in turn phosphorylates and activates eNOS at Ser-1177.[6]

Furthermore, pitavastatin has been shown to up-regulate eNOS expression by suppressing the expression of miR-155 in lipopolysaccharide-stimulated human umbilical vein endothelial cells (HUVECs).[7]

3.1.2. Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway

The inhibition of HMG-CoA reductase by pitavastatin also reduces the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[6] GGPP is essential for the post-translational modification and activation of small GTP-binding proteins, including RhoA. By depleting GGPP, pitavastatin inhibits the RhoA/ROCK signaling pathway.[8] The inhibition of this pathway has several beneficial effects, including the stabilization of eNOS mRNA, leading to increased eNOS expression and NO production.[8]

Inhibition of Macrophage Foam Cell Formation

The accumulation of cholesterol-laden macrophages, or foam cells, in the arterial intima is a hallmark of atherosclerosis. Pitavastatin has been demonstrated to inhibit foam cell formation through several mechanisms.

3.2.1. Reduction of Remnant Lipoprotein-Induced Foam Cell Formation

Pitavastatin inhibits the formation of foam cells induced by remnant lipoproteins (RLPs) by downregulating the expression of the apoB48 receptor (apoB48R) in macrophages.[9][10] This effect is, at least in part, mediated by the inhibition of the RhoA-dependent mechanism.[10]

3.2.2. Modulation of Cholesterol Efflux and Influx

Some studies suggest that pitavastatin may influence cholesterol metabolism in macrophages by increasing neutral cholesterol esterase (NCEase) activity, which promotes the breakdown of stored cholesteryl esters.[11]

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation and migration of VSMCs from the media to the intima contribute to plaque growth and the formation of a fibrous cap. Pitavastatin has been shown to inhibit VSMC proliferation, an effect that is more potent than that of several other statins.[3] This anti-proliferative effect is attributed to the inhibition of the synthesis of isoprenoid intermediates necessary for cell cycle progression. Pitavastatin can also suppress the induction of the pro-inflammatory transcription factor Egr-1 in human VSMCs.[12]

Anti-inflammatory Effects

Atherosclerosis is now widely recognized as a chronic inflammatory disease. Pitavastatin exerts anti-inflammatory effects by reducing the expression of various pro-inflammatory cytokines and chemokines.[1] In a study on patients with hypercholesterolemia, a 4-week treatment with pitavastatin resulted in a significant decrease in plasma levels of E-selectin and soluble intercellular adhesion molecule-1 (s-ICAM1).[13] However, the effect on high-sensitivity C-reactive protein (hs-CRP) appears to be more variable, with some studies showing a significant reduction, particularly in patients with metabolic syndrome, while others report no significant change.[14][15][16]

Quantitative Data Summary

The following tables summarize the quantitative effects of pitavastatin on lipid profiles and inflammatory markers from various clinical studies.

Table 1: Effects of Pitavastatin on Lipid Profiles

| Study/Trial | Patient Population | Pitavastatin Dose | Duration | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Citation(s) |

| LIVES Study | Hypercholesterolemic patients | 1-4 mg/day | 104 weeks | 29.1% | 5.9% (24.6% in patients with low baseline HDL-C) | 22.7% (in patients with abnormal baseline TG) | [17] |

| Zhao et al. | Hypercholesterolemic patients | 1 mg/day | 8 weeks | 30.92% | - | - | [18][19] |

| Zhao et al. | Hypercholesterolemic patients | 2 mg/day | 8 weeks | 35.64% | - | - | [18][19] |

| REPRIEVE Mechanistic Substudy | People with HIV | 4 mg/day | 24 months | 28.5 mg/dL decrease | - | - | [20][21] |

| Phase 3 Clinical Trials | Primary hyperlipidemia or mixed dyslipidemia | 4 mg | - | Up to 45% | - | Up to 37% mean reduction in Apo B | [22] |

Table 2: Effects of Pitavastatin on Inflammatory and Endothelial Function Markers

| Study/Trial | Patient Population | Pitavastatin Dose | Duration | Change in hs-CRP | Change in Other Markers | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | PREMIUM Study | Hypercholesterolemic patients with metabolic syndrome | 2 mg/day | 12 weeks | Significant decrease | No significant change in HMW-adiponectin |[15][23] | | Fujisaka et al. | Hypercholesterolemic patients | 2 mg/day | 4 weeks | - | E-selectin & s-ICAM1 significantly decreased |[13] | | REPRIEVE Mechanistic Substudy | People with HIV | 4 mg/day | 24 months | - | Oxidized LDL decreased by 29%; Lp-PLA2 decreased by 7% |[20][21] | | Zhao et al. | Hypercholesterolemic patients | 1-2 mg/day | 8 weeks | - | Improved flow-mediated vasodilation (FMD) |[18][19] |

Detailed Experimental Protocols

In Vitro Macrophage Foam Cell Formation Assay

This protocol is a representative method for assessing the effect of pitavastatin on macrophage foam cell formation.

Methodology:

-

Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To induce differentiation into macrophages, cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 48 hours.

-

Pitavastatin Treatment: After differentiation, the culture medium is replaced with fresh medium containing various concentrations of pitavastatin or vehicle control (e.g., DMSO). The cells are incubated for 24 hours.

-

Induction of Foam Cell Formation: Following pre-treatment, the medium is replaced with medium containing oxidized LDL (oxLDL) at a concentration of 50 µg/mL, along with the respective concentrations of pitavastatin or vehicle. The cells are incubated for an additional 24-48 hours.

-

Staining and Visualization: The cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then stained with Oil Red O solution to visualize intracellular lipid droplets.

-

Quantification: For quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).

In Vivo Atherosclerosis Study in ApoE-deficient Mice

This protocol outlines a general approach for evaluating the anti-atherosclerotic effects of pitavastatin in a widely used animal model.[5][24]

Methodology:

-

Animal Model and Diet: Male Apolipoprotein E-deficient (ApoE-/-) mice, aged 6-8 weeks, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions. They are fed a high-fat "Western-type" diet to accelerate atherosclerosis development.

-

Treatment Groups: The mice are randomly assigned to a control group receiving a vehicle (e.g., saline or carboxymethyl cellulose) and a treatment group receiving pitavastatin (e.g., 0.3 mg/kg/day) via oral gavage.

-

Treatment Duration: The treatment continues for a specified period, typically ranging from 4 to 12 weeks.

-

Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. The mice are then euthanized, and the aortas are perfused and dissected.

-

Atherosclerotic Plaque Quantification:

-

En face analysis: The entire aorta is opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.

-

Aortic root histology: The aortic root is sectioned and stained with Hematoxylin and Eosin (H&E) to assess plaque size and cellularity, and with Masson's trichrome to evaluate collagen content (fibrous cap thickness).

-

-

Serum Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assays.

Conclusion

This compound is a highly effective agent in the management of atherosclerosis, acting through a dual mechanism of potent LDL-C reduction and significant pleiotropic effects. Its ability to improve endothelial function, inhibit macrophage foam cell formation, suppress VSMC proliferation, and exert anti-inflammatory actions collectively contributes to the stabilization of atherosclerotic plaques and a reduction in cardiovascular events. The detailed molecular pathways and experimental evidence presented in this guide underscore the multifaceted therapeutic profile of pitavastatin, providing a solid foundation for further research and clinical application in the fight against atherosclerotic cardiovascular disease.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pitavastatin up-regulates eNOS production by suppressing miR-155 expression in lipopolysaccharide-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RhoA/Rho-kinase and vascular diseases: what is the link? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitavastatin inhibits remnant lipoprotein-induced macrophage foam cell formation through ApoB48 receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Pitavastatin suppresses mitogen activated protein kinase-mediated egr-1 induction in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pitavastatin subacutely improves endothelial function and reduces inflammatory cytokines and chemokines in patients with hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of pitavastatin on atherosclerotic-associated inflammatory biomarkers in people living with HIV with dyslipidemia and receiving ritonavir-boosted atazanavir: a randomized, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of pitavastatin on high-sensitivity C-reactive protein and adiponectin in hypercholesterolemic patients with the metabolic syndrome: the PREMIUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of Pitavastatin on Coronary Artery Disease and Inflammatory Biomarkers in HIV: Mechanistic Substudy of the REPRIEVE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajmc.com [ajmc.com]

- 22. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]

- 23. researchgate.net [researchgate.net]

- 24. ahajournals.org [ahajournals.org]

Physicochemical Properties of (3S,5R)-Pitavastatin Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (3S,5R)-Pitavastatin calcium, a potent inhibitor of HMG-CoA reductase. The information presented herein is intended to support research, development, and formulation activities related to this active pharmaceutical ingredient.

Chemical and Physical Identity

This compound is the calcium salt of (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. It belongs to the statin class of medications used to lower cholesterol.

| Property | Value |

| Chemical Name | (+)-Monocalcium bis{(3R, 5S, 6E)-7-[2- cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[1] |

| Stereoisomer | (3S,5R) |

| CAS Number | 254452-88-5[2][3] |

| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈[2][4] |

| Molecular Weight | 880.98 g/mol [2][5] |

| Appearance | White to pale-yellow powder[1] |

| Predicted pKa (Strongest Acidic) | 4.13 |

Solubility Profile

Pitavastatin calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6] Its solubility is dependent on the solvent and the pH of the medium.

| Solvent/Medium | Solubility |

| Water | Very slightly soluble[1][7] |

| Ethanol | Very slightly soluble[1][7] |

| Methanol | Slightly soluble[1][7] |

| Acetonitrile | Practically insoluble[1] |

| Diethyl ether | Practically insoluble[1] |

| Pyridine | Freely soluble[1] |

| Chloroform | Freely soluble[1] |

| Tetrahydrofuran | Freely soluble[1] |

| Ethylene glycol | Soluble[1] |

| Octanol | Sparingly soluble[1] |

| DMSO | Slightly soluble, ~2 mg/mL[8][9] |

| Dimethylformamide (DMF) | Soluble, ~30 mg/mL[10] |

| 0.1 N HCl | Highest solubility among tested aqueous media[11] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[10] |

| Cinnamon Oil | 3.9 mg/mL |

| Olive Oil | 3.2 mg/mL |

| Tween 80 | 3.8 mg/mL |

| Tween 20 | 3.32 mg/mL |

| PEG 400 | 3.56 mg/mL |

| PEG 200 | 3.00 mg/mL |

Melting Point and Polymorphism

Pitavastatin calcium exists in several polymorphic forms, including forms A, B, C, D, E, F, K, and an amorphous form.[12][13] The existence of these polymorphs leads to variability in the reported melting point.

| Polymorphic Form | Reported Melting Point (°C) | Notes |

| Unspecified Crystalline | >138 (decomposes)[8] | |

| Unspecified Crystalline | 181-185[14] | |

| Unspecified Crystalline | 190-192 | |

| Unspecified Crystalline | 135.2 | From a preformulation study. |

| Form A | Decomposes at ~180 | Known to be sensitive to drying conditions.[13] |

| Form K | Onset: 249, Peak: ~257 (melts with decomposition) | Demonstrates superior thermal stability compared to Form A. |

Stability Profile

The stability of Pitavastatin calcium is a critical parameter for its formulation and storage. It is known to be hygroscopic and slightly unstable in light.[1]

-

Acidic and Basic Conditions: Significant degradation is observed under acidic and basic stress conditions.

-

Oxidative Conditions: The drug undergoes degradation under oxidative stress.

-

Thermal Stress: Stable at high temperatures, particularly polymorphic form K, which shows minimal changes up to 220°C.[13]

-

Photostability: Generally stable under light conditions, though protection from light is recommended for the drug substance.

Polymorphic Form K has been identified as having superior chemical and physical stability under stress, high humidity, mechanical forces, and elevated temperatures, along with low hygroscopicity, making it a prime candidate for solid pharmaceutical formulations.[12]

Experimental Protocols

Saturation Shake-Flask Method for Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to determine the melting point and to characterize the polymorphic forms of Pitavastatin calcium.

Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constant (pKa) of an ionizable drug.

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.

References

- 1. Partition coefficient - Wikipedia [en.wikipedia.org]

- 2. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. edu.rsc.org [edu.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 10. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. Electrochemical determination of partition coefficients of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (Z)-Pitavastatin Calcium Salt | 1159588-21-2 | Benchchem [benchchem.com]

- 14. tga.gov.au [tga.gov.au]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3S,5R)-Pitavastatin Calcium

This document provides a comprehensive technical overview of this compound, focusing on its chemical identity, molecular structure, mechanism of action, and relevant experimental protocols.

Chemical Identity and Molecular Structure

(3S,5R)-Pitavastatin is a stereoisomer of the synthetic HMG-CoA reductase inhibitor, Pitavastatin (B1663618).[1] It is typically supplied as a calcium salt.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) number and molecular formula for this compound are essential for its unambiguous identification.

| Identifier | Value | References |

| CAS Number | 254452-88-5 | [1][2][3][4] |

| Chemical Name | (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate} | [5] |

| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ or (C₂₅H₂₃FNO₄)₂Ca | [3][5][6][7] |

| Molecular Weight | 880.98 g/mol | [3][5][7] |

| Appearance | Off-white solid | [5] |

Note: Some sources may refer to the hemi-calcium salt with the formula C₂₅H₂₃FNO₄ . 1/2Ca and a molecular weight of 420.45.[1][5]

Molecular Structure

The molecular structure of (3S,5R)-Pitavastatin features a dihydroxy heptenoic acid side chain, which is crucial for its binding to HMG-CoA reductase, and a quinoline (B57606) ring system with cyclopropyl (B3062369) and fluorophenyl moieties.[8]

Caption: Molecular structure of this compound.

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[9][11] By inhibiting this step, pitavastatin reduces intracellular cholesterol levels. This reduction leads to an upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[9][11]

The inhibitory effect of pitavastatin on cholesterol synthesis in a human hepatoma cell line (HepG2) was found to have an IC₅₀ of 5.8 nM.[8]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Pitavastatin.

Caption: Pitavastatin's inhibition of the HMG-CoA reductase pathway.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis of Pitavastatin Calcium (General Workflow)

The synthesis of Pitavastatin calcium often involves a key coupling reaction, such as a Wittig reaction or Julia olefination, to form the heptenoate side chain attached to the quinoline core.[12][13] A general, simplified workflow is presented below.

Caption: General synthetic workflow for Pitavastatin calcium.

A specific example involves the reaction of a phosphonium (B103445) bromide compound with an aldehyde in the presence of a base like potassium carbonate.[14] The reaction is typically stirred for 5 to 15 hours at ambient temperature (15°C to 40°C).[14] The resulting intermediate is then extracted, deprotected, hydrolyzed, and finally converted to the calcium salt.[14]

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for the quantitative analysis of Pitavastatin calcium in bulk drug and pharmaceutical formulations.[15][16]

3.2.1. Example HPLC Method Parameters

The following table summarizes parameters from a validated RP-HPLC method for Pitavastatin calcium analysis.[15][16]

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water (pH 3.0) : Tetrahydrofuran (43:55:02, v/v/v) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/minute |

| Detection Wavelength | 249 nm |

| Injection Volume | 20 µL |

| Temperature | 25°C |

| Retention Time | ~4.3 minutes |

3.2.2. Standard and Sample Preparation Protocol

-

Standard Stock Solution: Accurately weigh and dissolve Pitavastatin calcium reference standard in the mobile phase to obtain a known concentration.

-

Working Standard Solution: Prepare serial dilutions from the stock solution to create a calibration curve (e.g., in the range of 1-5 µg/mL).[17]

-

Sample Preparation (Tablets):

-

Weigh and pulverize a set number of tablets.[15]

-

Accurately weigh a portion of the powder equivalent to a specific amount of Pitavastatin (e.g., 5 mg).[15]

-

Dissolve the powder in the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and dilute to a final volume.[15]

-

Filter the solution through a 0.45 µm membrane filter to remove excipients.[15]

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[15]

-

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system and record the chromatograms.[15] The concentration of Pitavastatin in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. arctomsci.com [arctomsci.com]

- 4. clearsynth.com [clearsynth.com]

- 5. allmpus.com [allmpus.com]

- 6. (3S,5R)-Enantiomer of Pitavastatin Calcium | C50H46CaF2N2O8 | CID 53394921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pitavastatin 3S,5R isomer calcium | 254452-88-5 | IP145451 [biosynth.com]

- 8. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Pitavastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 15. japsonline.com [japsonline.com]

- 16. Development and Validation of RP-HPLC Method for Pitavastatin Calcium in Bulk and Formulation Using Experimental Design | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

The Choreography of a Statin: A Technical Guide to the Pleiotropic Effects of Pitavastatin in Cardiovascular Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the multifaceted, or "pleiotropic," effects of pitavastatin (B1663618) beyond its well-established lipid-lowering properties. As the landscape of cardiovascular research increasingly focuses on the cellular and molecular mechanisms of drug action, understanding these non-lipid-lowering effects is paramount for the development of novel therapeutic strategies. This document provides a comprehensive overview of pitavastatin's impact on endothelial function, inflammation, oxidative stress, and vascular smooth muscle cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, a member of the statin class of drugs, primarily functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in the cholesterol biosynthesis pathway.[2][4] By blocking this step, pitavastatin reduces intracellular cholesterol levels, leading to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells.[1][2] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering total and LDL cholesterol levels.[1][2]

However, the inhibition of the mevalonate pathway has broader consequences than just cholesterol reduction. This pathway is also responsible for the synthesis of various isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. The modulation of these signaling proteins is central to the pleiotropic effects of pitavastatin.

Enhancing Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis, and its dysfunction is a key initiating event in atherosclerosis. Pitavastatin has been shown to improve endothelial function through multiple mechanisms, primarily by increasing the bioavailability of nitric oxide (NO).

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

Pitavastatin promotes the activation and expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.[5][6] This effect is mediated, in part, through the PI3K/Akt signaling pathway.[7] By inhibiting the synthesis of GGPP, pitavastatin prevents the geranylgeranylation and activation of the small GTPase RhoA. In its active state, RhoA, through its downstream effector Rho-associated kinase (ROCK), can destabilize eNOS mRNA and inhibit Akt, a key activator of eNOS.[8] Therefore, by inhibiting the RhoA/ROCK pathway, pitavastatin leads to increased eNOS expression and activity.[9]

Quantitative Data on Endothelial Function

| Parameter | Treatment Group | Dosage | Duration | Results | Reference |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Increased from 3.22±1.72% to 3.97±2.18% (p<0.05) | [10] |

| Flow-Mediated Dilation (FMD) | Hypercholesterolemic Patients | 1 mg/day or 2 mg/day | 8 weeks | Significant improvement in FMD (p<0.05-0.001) | [11][12] |

| E-selectin | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Decreased from 51±27 to 46±29 pg/mL (p<0.05) | [10] |

| Soluble Intercellular Adhesion Molecule-1 (sICAM-1) | Hypercholesterolemic Patients | 2 mg/day | 4 weeks | Decreased from 276±86 to 258±91 pg/mL (p<0.05) | [10] |

Attenuation of Vascular Inflammation

Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Pitavastatin exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Pitavastatin has been shown to inhibit the activation of NF-κB.[13][14][15][16] This inhibitory effect is also linked to the RhoA/ROCK pathway.[13][17] The activation of RhoA/ROCK can lead to the activation of NF-κB. By inhibiting this pathway, pitavastatin prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, including inflammatory cytokines like IL-6 and adhesion molecules.[13][14]

Quantitative Data on Inflammatory Markers

| Parameter | Treatment Group | Dosage | Duration | Results | Reference |

| C-Reactive Protein (CRP) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Significantly lower levels compared to placebo | [18] |

| Tumor Necrosis Factor-alpha (TNF-α) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Significantly lower levels compared to placebo | [18] |

| Interleukin-6 (IL-6) | TNF-α-stimulated MCF-7 cells | 1 µM | 24 hours | Significantly suppressed IL-6 production | [13] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with Dyslipidemia | 1 mg/day | 12 months | Reduced by -28% (p=0.016) | [19] |

| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | People with HIV | 4 mg/day | 24 months | 7% reduction compared to placebo | [20][21] |

Reduction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, plays a critical role in the pathogenesis of cardiovascular disease. Pitavastatin has been shown to mitigate oxidative stress through various mechanisms.

Pitavastatin can reduce the production of ROS and enhance the activity of antioxidant enzymes.[22][23] By inhibiting the activation of NADPH oxidase, a major source of superoxide (B77818) in the vasculature, pitavastatin decreases ROS generation. Furthermore, some studies suggest that pitavastatin can upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD).

Quantitative Data on Oxidative Stress Markers

| Parameter | Treatment Group | Dosage | Duration | Results | Reference |

| Oxidized LDL | People with HIV | 4 mg/day | 24 months | 29% reduction compared to placebo | [20][21] |

| Malondialdehyde (MDA) | Doxorubicin-treated rats | Not specified | Not specified | Significantly decreased in cardiac tissue (P<0.05) | [24] |

| Total Antioxidant Capacity | Doxorubicin-treated rats | Not specified | Not specified | Significantly higher in the pitavastatin group (P<0.05) | [24] |

Modulation of Vascular Smooth Muscle Cell (VSMC) Function

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the formation of atherosclerotic plaques. Pitavastatin has been demonstrated to inhibit these processes, contributing to plaque stability.

Inhibition of VSMC Proliferation and Migration

Pitavastatin can suppress the proliferation and migration of VSMCs stimulated by various growth factors like angiotensin II and platelet-derived growth factor (PDGF).[25] This effect is, again, linked to the inhibition of the RhoA/ROCK pathway, which is crucial for cell cycle progression and cytoskeletal rearrangements necessary for cell movement.[9] Additionally, pitavastatin can suppress the induction of early growth response-1 (Egr-1), a transcription factor involved in VSMC proliferation and migration, via the ERK signaling pathway.[26]

Quantitative Data on VSMC Function

| Parameter | Cell Type | Stimulant | Pitavastatin Concentration | Results | Reference |

| Cell Migration | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) | 10⁻⁸ and 10⁻⁷ mol/l | Significant inhibition | [25] |

| Cell Migration | Rat Vascular SMCs | PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁸ mol/l | Concentration-dependent inhibition | [25] |

| DNA Synthesis | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) & PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁷ mol/l | Modest but significant inhibition | [25] |

| Cell Number | Rat Vascular SMCs | Angiotensin II (10⁻⁶ mol/l) & PDGF BB (1 ng/ml) | 10⁻⁹ to 10⁻⁷ mol/l | Clear inhibition | [25] |

Plaque Stabilization and Regression

The culmination of pitavastatin's pleiotropic effects contributes to the stabilization of atherosclerotic plaques, reducing the risk of rupture and subsequent cardiovascular events.[27][28]

By inhibiting inflammation, reducing oxidative stress, and suppressing VSMC proliferation, pitavastatin can lead to a more stable plaque phenotype, characterized by a thicker fibrous cap and a smaller lipid core.[28] Clinical studies using intravascular ultrasound (IVUS) and coronary angioscopy have provided evidence of these favorable changes in plaque morphology.[27]

Quantitative Data on Plaque Morphology

| Parameter | Study Population | Dosage | Duration | Results | Reference |

| Yellow Grade (Angioscopy) | Patients with Coronary Artery Disease | 2 mg/day | 52 weeks | Decreased from 2.9±0.8 to 2.6±0.7 (P=0.040) | [27] |

| Percent Atheroma Volume (IVUS) | Patients with Coronary Artery Disease | 2 mg/day | 52 weeks | No significant change, but change was correlated with LDL-C levels | [27] |

| Noncalcified Plaque Volume | People with HIV | 4 mg/day | 24 months | 7% greater reduction relative to placebo | [21][29] |

| Carotid Plaque Echolucency (IBS) | Patients with Acute Coronary Syndrome | 4 mg/day | 1 month | Improved more than in the placebo group (P<0.01) | [18] |

Detailed Experimental Protocols

A critical component of robust scientific inquiry is the ability to replicate and build upon previous findings. To this end, this section provides detailed methodologies for key experiments cited in this guide.

Workflow for Investigating Pitavastatin's Pleiotropic Effects

eNOS Activity and Nitric Oxide (NO) Measurement

Objective: To quantify the effect of pitavastatin on eNOS activation and subsequent NO production in endothelial cells.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Treatment: Cells are treated with varying concentrations of pitavastatin (e.g., 0.01, 0.1, 1 µM) for a specified duration (e.g., 24 hours).

-

eNOS Phosphorylation (Western Blot):

-

Cell lysates are prepared and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

NO Measurement (Griess Assay):

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The absorbance at 540 nm is measured using a microplate reader.

-

RhoA/ROCK Activity Assays

Objective: To determine the effect of pitavastatin on the activity of the small GTPase RhoA and its downstream effector ROCK.

Protocol:

-

RhoA Activation Assay (G-LISA™):

-

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.

-

Cell lysates are added to a 96-well plate coated with a Rho-GTP-binding protein.

-

Active RhoA from the lysate binds to the plate.

-

Bound active RhoA is detected using a specific primary antibody followed by a secondary antibody conjugated to HRP.

-

The signal is developed with a chromogenic substrate and measured at 490 nm.

-

-

ROCK Activity Assay:

-

ROCK activity can be assessed by measuring the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Thr696.

-

Cell lysates are incubated in a microtiter plate pre-coated with recombinant MYPT1.

-

The kinase reaction is initiated by the addition of ATP.

-

Phosphorylated MYPT1 is detected using an anti-phospho-MYPT1 (Thr696) antibody.

-

A secondary HRP-conjugated antibody and a chromogenic substrate are used for detection.

-

NF-κB Activation Assays

Objective: To evaluate the inhibitory effect of pitavastatin on NF-κB activation.

Protocol:

-

NF-κB Luciferase Reporter Assay:

-

Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Cells are pre-treated with pitavastatin and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of NF-κB transcriptional activity.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

This assay directly measures the DNA binding activity of NF-κB.

-

Nuclear extracts are prepared from cells treated with pitavastatin and a stimulant.

-

The extracts are incubated with a radiolabeled DNA probe containing an NF-κB consensus binding site.

-

The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to X-ray film. A decrease in the shifted band indicates reduced NF-κB DNA binding.

-

Oxidative Stress Marker Assays

Objective: To measure the effect of pitavastatin on markers of oxidative stress.

Protocol:

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

MDA, a product of lipid peroxidation, is measured using a thiobarbituric acid reactive substances (TBARS) assay.

-

Tissue homogenates or cell lysates are reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions.

-

The resulting MDA-TBA adduct is measured colorimetrically at approximately 532 nm.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

SOD activity is determined by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

The assay mixture contains the sample, NBT, and a superoxide-generating system (e.g., riboflavin/methionine).

-

The reduction of NBT to formazan (B1609692) is measured spectrophotometrically at 560 nm. The degree of inhibition of this reaction is proportional to the SOD activity.

-

VSMC Proliferation and Migration Assays

Objective: To assess the inhibitory effect of pitavastatin on VSMC proliferation and migration.

Protocol:

-

VSMC Proliferation (BrdU Incorporation Assay):

-

VSMCs are cultured in the presence of a stimulant (e.g., PDGF) and varying concentrations of pitavastatin.

-

Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium.

-

Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Incorporated BrdU is detected using a specific anti-BrdU antibody in an ELISA format.

-

-

VSMC Migration (Boyden Chamber Assay):

-

A two-chamber system separated by a porous membrane is used.

-

VSMCs are seeded in the upper chamber in serum-free medium with or without pitavastatin.

-

The lower chamber contains a chemoattractant (e.g., PDGF).

-

After an incubation period, cells that have migrated through the pores to the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

In Vivo Atherosclerosis Assessment

Objective: To evaluate the effect of pitavastatin on the development and composition of atherosclerotic plaques in an animal model.

Protocol:

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.

-

Treatment: Mice are fed a high-fat diet and treated with pitavastatin or a vehicle control for a specified period (e.g., 12-16 weeks).

-

Plaque Analysis:

-

Histological Staining: The aorta is excised, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize lipid deposits.

-

Intravascular Ultrasound (IVUS): In larger animal models (e.g., rabbits, pigs), a catheter-based ultrasound probe is used to visualize and quantify plaque burden, composition, and vessel dimensions in vivo.

-

Conclusion

The pleiotropic effects of pitavastatin represent a significant area of cardiovascular research, offering insights into mechanisms of vascular protection that extend beyond lipid lowering. By improving endothelial function, attenuating inflammation and oxidative stress, and inhibiting the proliferation and migration of vascular smooth muscle cells, pitavastatin exerts a comprehensive anti-atherosclerotic effect. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate molecular choreography of this potent cardiovascular drug and to aid in the development of future therapeutic strategies.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 6. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. assaygenie.com [assaygenie.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]

- 14. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 19. promega.com [promega.com]

- 20. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipid peroxidation assessment [protocols.io]

- 23. acc.org [acc.org]

- 24. universalbiologicals.com [universalbiologicals.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 28. sc.edu [sc.edu]

- 29. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]

In Vitro Cholesterol Synthesis Inhibition Potency of Pitavastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of pitavastatin (B1663618) in inhibiting cholesterol synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on pitavastatin's mechanism of action, comparative efficacy, and the experimental methodologies used for its evaluation.

Introduction

Pitavastatin is a highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its efficacy in reducing cholesterol production makes it a key therapeutic agent for managing hypercholesterolemia. This guide delves into the in vitro data that substantiates the potent inhibitory effects of pitavastatin on cholesterol synthesis.

Quantitative Data on In Vitro Inhibition

The inhibitory potency of pitavastatin on cholesterol synthesis has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following tables summarize the IC50 values of pitavastatin and compare its potency with other commonly used statins.

Table 1: IC50 of Pitavastatin for HMG-CoA Reductase Inhibition

| Experimental System | IC50 (nM) | Reference |

| Rat Liver Microsomes | 6.8 | [2] |

| Cultured Human Hepatoma Cells (HepG2) | 5.8 | [2][4] |

Table 2: Comparative In Vitro Potency of Pitavastatin Against Other Statins

| Statin | Fold Potency Higher than Pitavastatin (-) or Lower than Pitavastatin (+) | Experimental System | Reference |

| Simvastatin | Pitavastatin is 2.4-fold more potent | Rat Liver Microsomes | [2] |

| Pravastatin | Pitavastatin is 6.8-fold more potent | Rat Liver Microsomes | [2] |

| Simvastatin | Pitavastatin is 2.9-fold more potent | HepG2 Cells ([¹⁴C] acetic acid incorporation) | [2][4] |

| Atorvastatin | Pitavastatin is 5.7-fold more potent | HepG2 Cells ([¹⁴C] acetic acid incorporation) | [2][4] |

| Atorvastatin | Pitavastatin is ~6-fold more potent | Not Specified | [5][6] |

| Rosuvastatin | Pitavastatin is ~1.7-fold more potent | Not Specified | [5][6] |

| Fluvastatin | Pitavastatin is ~77-fold more potent | Not Specified | [5][6] |

Signaling Pathways

The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis.[1][7] This inhibition leads to a depletion of intracellular cholesterol, which in turn activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[8][9] Activated SREBP-2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene encoding the low-density lipoprotein (LDL) receptor.[2][8] This results in increased uptake of LDL cholesterol from the circulation.

Figure 1: Cholesterol Biosynthesis Pathway and Pitavastatin's Site of Action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. irrespub.com [irrespub.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. irrespub.com [irrespub.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Pharmacological Profile of Pitavastatin Compared to Other Statins: An In-depth Technical Guide

Abstract

Statins, inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, are the cornerstone of therapy for hypercholesterolemia.[1] While effective as a class, individual statins exhibit distinct pharmacological profiles. Pitavastatin (B1663618), a synthetic statin, is distinguished by a unique cyclopropyl (B3062369) moiety, which confers several pharmacological differences compared to other statins.[2] This guide provides a detailed comparison of pitavastatin's pharmacological profile with other commonly prescribed statins, including atorvastatin, simvastatin, pravastatin, and rosuvastatin. Key differentiators include its high bioavailability, minimal metabolism by cytochrome P450 (CYP) enzymes, leading to a lower potential for drug-drug interactions (DDIs), and a neutral or potentially favorable effect on glucose metabolism.[3][4] This whitepaper will delve into the comparative mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its unique position within the statin class for researchers, scientists, and drug development professionals.

Introduction

The inhibition of HMG-CoA reductase is a well-established strategy for lowering low-density lipoprotein cholesterol (LDL-C) and reducing cardiovascular risk.[1] The statin class of drugs, which competitively inhibit this rate-limiting enzyme in cholesterol biosynthesis, has been pivotal in the management of dyslipidemia.[5] However, differences in chemical structure, lipophilicity, and metabolic pathways among statins lead to significant variations in their pharmacokinetic and pharmacodynamic properties. These differences can impact efficacy, safety, and the likelihood of drug-drug interactions. Pitavastatin (Livalo®) is a newer generation, lipophilic statin designed to offer potent LDL-C lowering with a favorable safety and DDI profile.[3][6] Its unique structure, featuring a cyclopropyl group, results in high inhibitory potency and a metabolic pathway that largely bypasses the CYP3A4 isoenzyme, a common source of DDIs for many other statins.[2][4][7]

Mechanism of Action

Inhibition of HMG-CoA Reductase

Like all statins, pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[8][9] By blocking this step, pitavastatin reduces the intracellular concentration of cholesterol in hepatocytes. This reduction stimulates the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[5][8] Sustained inhibition of hepatic cholesterol synthesis also leads to a decrease in the levels of very-low-density lipoproteins (VLDL).[8] Pitavastatin binds to HMG-CoA reductase with a very high affinity, which contributes to its potent lipid-lowering effects at relatively low doses.[9]

References

- 1. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. actapharmsci.com [actapharmsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marleydrug.com [marleydrug.com]

- 8. drugs.com [drugs.com]

- 9. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

Unveiling the Solubility Profile of (3S,5R)-Pitavastatin Calcium: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of (3S,5R)-Pitavastatin calcium in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is crucial for the design and execution of preclinical and in vitro studies. This technical guide provides a comprehensive overview of its solubility, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and influencing factors to support researchers, scientists, and drug development professionals.

This compound, a potent inhibitor of HMG-CoA reductase, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is a critical determinant of its bioavailability and therapeutic efficacy. Understanding its behavior in different solvent systems is paramount for accurate and reproducible experimental outcomes.

Solubility Data: A Comparative Analysis

The solubility of this compound exhibits significant variation between organic solvents, such as DMSO, and aqueous buffer systems. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | ~25 | - | [2] |

| DMSO | 44.05 | 100 | [3] |

| DMSO | 100 | 113.5 | [4] |

| DMSO | 51 | 57.89 | [5] |

| DMSO | ≥34.85 | - | [6] |

| DMSO | 2 | - | [7] |

| Dimethyl formamide (B127407) (DMF) | ~30 | - | [2] |

Note: The molecular weight of Pitavastatin (B1663618) calcium (C₅₀H₄₆CaF₂N₂O₈) is approximately 880.98 g/mol , and the hemicalcium salt (C₂₅H₂₃FNO₄ · 0.5Ca) is approximately 440.5 g/mol . Molar concentrations are based on the provided source data.

Table 2: Solubility of this compound in Aqueous Media

| Medium | Solubility | pH | Source |

| Distilled Water | Limited Solubility | - | [8][9] |

| Water | Insoluble | - | [4] |

| Water | Very slightly soluble | - | [10] |

| 0.1 N HCl | Highest Solubility | ~1.2 | [8][9] |

| pH 3.5 Acetate (B1210297) Buffer | Nearly complete dissolution (>85% in 7 min) | 3.5 | [11] |

| pH 4.0 Acetate Buffer | Nearly complete dissolution (>85% in 7 min) | 4.0 | [11] |

| Phosphate (B84403) Buffer (pH 6.8) | - | 6.8 | [12] |

| Phosphate Buffer (pH 7.4) | - | 7.4 | [9] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | 7.2 | [2] |

The data clearly indicates that this compound is freely soluble in DMSO, although the reported values vary, which may be attributable to differences in experimental conditions such as temperature and the hydration state of the compound.[3][4] In contrast, its solubility in aqueous media is significantly lower and pH-dependent.[11] As a basic compound, its solubility is higher in acidic conditions, such as 0.1 N HCl, and decreases as the pH increases.[8][9]

Experimental Protocols

To ensure consistency and reproducibility in solubility studies, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for preparing stock solutions and conducting solubility and dissolution experiments.

Preparation of Stock Solutions in DMSO

For in vitro cellular assays, a concentrated stock solution of this compound is typically prepared in DMSO.

Methodology:

-

Weigh a precise amount of this compound powder.

-

Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[4]

-

To facilitate dissolution, the mixture can be gently warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath.[6]

-

Ensure the solution is clear and free of any particulate matter before use.

-

It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[4] Store stock solutions at -20°C for short-term storage.[6]

Equilibrium Solubility Determination in Aqueous Buffers

Equilibrium solubility studies are performed to determine the saturation concentration of the drug in a specific solvent over a defined period.

Methodology:

-

Prepare a series of aqueous buffers with varying pH values (e.g., acetate buffer for pH 3.5-5.5, phosphate buffer for pH 6.0-8.0).

-

Add an excess amount of this compound to a known volume of each buffer in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9] The UV absorbance maximum (λmax) has been reported at 245 nm in various media and 250 nm in 0.1 N HCl.[9][13]

In Vitro Dissolution Studies

Dissolution testing is crucial for predicting the in vivo performance of solid dosage forms.

Methodology:

-

Utilize a USP-2 (paddle) apparatus.[11]

-

Prepare the desired dissolution medium (e.g., 500 mL of pH 3.5 or pH 4.0 acetate buffer).[11]

-

Maintain the medium at a constant temperature of 37°C.[11]

-

Set the paddle rotation speed to 50 rpm.[11]

-

Introduce the this compound formulation into the dissolution vessel.

-

Withdraw samples at predetermined time intervals (e.g., 2, 5, 7, 10, 15, 20, and 30 minutes).[11]

-

Analyze the concentration of dissolved this compound in each sample using a validated analytical method like HPLC.[11]

Visualizing Key Processes and Influencing Factors

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. scbt.com [scbt.com]

- 6. apexbt.com [apexbt.com]

- 7. Pitavastatin calcium = 98 HPLC 147526-32-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluating the bioequivalence of two pitavastatin calcium formulations based on IVIVC modeling and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The (3S,5R) Enantiomer of Pitavastatin: A Comprehensive Technical Guide on its Discovery and Synthesis

Introduction

Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. The clinically utilized form of pitavastatin is the (3R,5S)-dihydroxy-6(E)-heptenoic acid derivative. However, as with many chiral drugs, the synthesis and purification of the desired enantiomer necessitate a thorough understanding of its stereoisomers. This technical guide provides an in-depth exploration of the discovery and synthesis of the (3S,5R) enantiomer of pitavastatin, a known process-related impurity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate a comprehensive understanding of this specific stereoisomer.

Discovery and Significance

The (3S,5R) enantiomer of pitavastatin was identified during the process development and impurity profiling of the active pharmaceutical ingredient (API).[1] As per the guidelines established by the International Council for Harmonisation (ICH), all impurities exceeding a certain threshold must be identified, characterized, and quantified to ensure the safety and efficacy of the final drug product. The (3S,5R) enantiomer, being a diastereomer of the active molecule, became a crucial reference standard for analytical method development and validation, ensuring the stereochemical purity of pitavastatin. Its synthesis is therefore essential for quality control in the pharmaceutical manufacturing of pitavastatin.

Synthetic Pathway Overview

The synthesis of the (3S,5R) enantiomer of pitavastatin mirrors the general synthetic strategy for statin side chains, involving the stereoselective construction of the dihydroxyheptenoic acid moiety followed by its coupling to the heterocyclic core. The key to obtaining the (3S,5R) stereochemistry lies in the controlled synthesis of the chiral side-chain precursor. A representative synthetic approach is outlined below, based on established methodologies for statin synthesis and impurity preparation.[1]

Caption: Synthetic pathway for the (3S,5R) enantiomer of pitavastatin calcium.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of the (3S,5R) enantiomer of pitavastatin.

Synthesis of the Chiral Side-Chain Precursor: tert-Butyl (3S,5R)-3,5-dihydroxyhept-6-enoate derivative

The synthesis of the chiral side-chain with the desired (3S,5R) stereochemistry is the most critical part of the process. This is typically achieved through a stereoselective reduction of a β-ketoester, followed by further functional group manipulations.

a) Preparation of tert-Butyl 5-chloro-3-oxohexanoate:

This starting material can be synthesized from tert-butyl acetoacetate and chloroacetyl chloride.

b) Stereoselective Reduction to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate:

A key step is the diastereoselective reduction of the β-keto group. To achieve the anti diol configuration, specific reducing agents are employed.

-

Reaction: A solution of tert-butyl 5-chloro-3-oxohexanoate in a suitable solvent (e.g., a mixture of THF and methanol) is cooled to a low temperature (e.g., -78 °C).

-

Reagents: A solution of sodium borohydride (B1222165) (NaBH₄) is added, followed by the dropwise addition of diethylmethoxyborane (B30974) (Et₂BOMe).

-

Work-up: The reaction is quenched with acetic acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The resulting diastereomeric mixture of diols is separated by column chromatography to isolate the desired anti isomer.

c) Conversion to the Aldehyde Precursor:

The isolated diol is then protected, typically as an acetonide, and the terminal chloro group is converted to an aldehyde functionality.

-

Protection: The diol is dissolved in a solvent like acetone (B3395972) with 2,2-dimethoxypropane and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to form the corresponding acetonide-protected diol.

-

Oxidation: The terminal chloro group is converted to an aldehyde. This can be achieved through various methods, such as conversion to an iodide followed by oxidation, or direct oxidation methods.

Wittig Coupling Reaction

The chiral aldehyde side-chain is coupled with the heterocyclic core via a Wittig reaction.

-

Ylide Generation: The phosphonium (B103445) salt of the pitavastatin core, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methyltriphenylphosphonium bromide, is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hexamethyldisilazide, is added at low temperature to generate the corresponding phosphorus ylide.

-

Coupling: A solution of the chiral aldehyde precursor in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the protected (3S,5R)-pitavastatin tert-butyl ester.

Deprotection and Salt Formation

The final steps involve the removal of the protecting groups and the formation of the calcium salt.

-

Deprotection: The protected pitavastatin ester is treated with an acid (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent to remove the acetonide and tert-butyl ester protecting groups, yielding the free acid form of (3S,5R)-pitavastatin.

-

Salt Formation: The free acid is then treated with a base, such as sodium hydroxide, to form the sodium salt. Subsequent addition of a calcium salt, such as calcium chloride or calcium acetate, results in the precipitation of the this compound salt.[1]

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic steps. The values are indicative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of the Chiral Side-Chain

| Step | Starting Material | Product | Typical Yield (%) | Diastereomeric/Enantiomeric Excess |

| Stereoselective Reduction | tert-Butyl 5-chloro-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 70-85 | >95% de |

| Acetonide Protection | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Acetonide-protected diol | 90-98 | - |

| Conversion to Aldehyde | Acetonide-protected chloro derivative | Chiral aldehyde precursor | 60-75 | - |

Table 2: Coupling and Final Product Formation

| Step | Starting Materials | Product | Typical Yield (%) | Purity (HPLC) |

| Wittig Coupling | Chiral aldehyde precursor and phosphonium salt | Protected (3S,5R)-pitavastatin tert-butyl ester | 65-80 | >98% |

| Deprotection | Protected (3S,5R)-pitavastatin tert-butyl ester | (3S,5R)-Pitavastatin free acid | 85-95 | >99% |

| Salt Formation | (3S,5R)-Pitavastatin free acid | This compound | 90-98 | >99.5% |

Visualization of Experimental Workflow

The overall workflow for the synthesis and analysis of the (3S,5R) enantiomer of pitavastatin can be visualized as follows:

Caption: General experimental workflow for the synthesis and characterization of (3S,5R)-pitavastatin.

Conclusion

The (3S,5R) enantiomer of pitavastatin, while not possessing the therapeutic activity of its (3R,5S) counterpart, plays a critical role in the quality control and regulatory compliance of this important medication. Its synthesis, though challenging due to the need for precise stereochemical control, is achievable through established methodologies in asymmetric synthesis. This guide has provided a comprehensive overview of the discovery, synthetic pathways, and experimental considerations for the preparation of this important reference standard. The detailed protocols and workflow visualizations are intended to serve as a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

(3S,5R)-Pitavastatin Calcium: Pleiotropic Effects on Endothelial Function and Inflammation

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,5R)-Pitavastatin calcium, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is a well-established lipid-lowering agent.[1] Beyond its primary role in cholesterol biosynthesis, a substantial body of evidence demonstrates its significant pleiotropic, or cholesterol-independent, effects on the vascular endothelium. These effects, which include the enhancement of endothelial function and the attenuation of inflammatory processes, are critical to its anti-atherosclerotic properties. This technical guide provides a detailed examination of the molecular mechanisms underpinning these effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanism involves the inhibition of the mevalonate (B85504) pathway, leading to the downstream modulation of the RhoA/Rho-kinase (ROCK) signaling cascade, which in turn impacts endothelial nitric oxide synthase (eNOS) activity and nuclear factor-kappa B (NF-κB)-mediated inflammation.

Effect on Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), a key molecule in vasodilation, anti-inflammation, and anti-thrombosis.[2] Pitavastatin (B1663618) has been shown to restore and improve endothelial function through several interconnected mechanisms.

Molecular Mechanism: Enhancement of eNOS Activity

The principal mechanism by which pitavastatin improves endothelial function is through the post-transcriptional activation of endothelial nitric oxide synthase (eNOS). By inhibiting HMG-CoA reductase, pitavastatin reduces the synthesis of L-mevalonate and its downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).[3] GGPP is essential for the membrane localization and activation of the small G-protein RhoA.

The subsequent reduction in active, membrane-bound RhoA leads to the downregulation of its downstream effector, Rho-kinase (ROCK).[4][5] The RhoA/ROCK pathway negatively regulates eNOS activity. Therefore, pitavastatin-mediated inhibition of RhoA/ROCK enhances eNOS activity through two main routes:

-

Increased eNOS Phosphorylation: Pitavastatin treatment leads to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] Activated Akt (protein kinase B) phosphorylates eNOS at its serine 1177 residue (Ser-1177), a key step that significantly increases its enzymatic activity and NO production.[3][6]

-

Increased eNOS mRNA Stability: The RhoA/ROCK pathway is known to decrease the stability of eNOS mRNA.[5] By inhibiting this pathway, pitavastatin increases the half-life of eNOS mRNA, leading to higher protein expression levels over time.[5]

This enhanced production of NO helps restore vasodilation, inhibit platelet aggregation, and reduce the expression of adhesion molecules, thereby counteracting endothelial dysfunction.[1][3]

Data on Endothelial Function

The clinical and preclinical effects of pitavastatin on markers of endothelial function are summarized below.

| Parameter | Study Population / Model | Dosage | Duration | Key Finding | Reference |

| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | 2 mg/day | 8 weeks | FMD significantly improved from 6.05% to 9.62%. | [2][7] |

| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | Not specified | 6 months | Fasting and postprandial forearm blood flow significantly increased. | [1] |

| Flow-Mediated Dilation (FMD) | Patients with Hypercholesterolemia | 4 mg/day | 4 weeks | FMD significantly increased from 4.7% to 6.2%. | [8] |

| Nitric Oxide (NO) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 µM | N/A | Significantly increased NO production via eNOS phosphorylation. | [3] |

| eNOS Expression | Spontaneously Hypertensive Rats | Not specified | N/A | Significantly increased renal nNOS and eNOS expression and phosphorylation. | [6] |

| Endothelial Progenitor Cells (EPCs) | High-risk patients (Hyperlipidemia, T2DM) | 2 mg/day | 12 weeks | Significantly increased circulating CD34+KDR+ EPC counts. | [9][10] |

Effect on Inflammation

Chronic inflammation within the vascular wall is a driving force in all stages of atherosclerosis. Pitavastatin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of inflammatory mediators.[1][11]

Molecular Mechanism: Inhibition of NF-κB Signaling